molecular formula C7H7FO5S2 B13297257 Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate

Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate

Cat. No.: B13297257
M. Wt: 254.3 g/mol
InChI Key: QLOSXEFJDVMFRY-UHFFFAOYSA-N
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Description

Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate is an organofluorine compound that features a thiophene ring substituted with a fluorosulfonyl group, a methoxy group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate typically involves the introduction of the fluorosulfonyl group onto a thiophene ring. One common method is the direct fluorosulfonylation of a thiophene derivative using fluorosulfonyl radicals. This process can be catalyzed by photoredox catalysts under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve the use of sulfuryl fluoride gas (SO₂F₂) or other solid fluorosulfonylating reagents such as FDIT and AISF. These reagents act as electrophilic fluorosulfonylating agents, facilitating the formation of the C-SO₂F bond .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter the fluorosulfonyl group.

    Substitution: The methoxy and fluorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce thiophene derivatives with altered functional groups .

Scientific Research Applications

Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate exerts its effects is primarily through its interaction with biological molecules. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt molecular pathways and alter cellular functions .

Comparison with Similar Compounds

    Methyl fluorosulfonate: Another fluorosulfonyl-containing compound used as a methylating agent.

    Thiophene derivatives: Compounds such as 2,5-dimethylthiophene and 3-methoxythiophene share the thiophene core structure but differ in their substituents.

Uniqueness: Methyl 5-(fluorosulfonyl)-4-methoxythiophene-2-carboxylate is unique due to the presence of both a fluorosulfonyl group and a methoxy group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiophene derivatives .

Properties

Molecular Formula

C7H7FO5S2

Molecular Weight

254.3 g/mol

IUPAC Name

methyl 5-fluorosulfonyl-4-methoxythiophene-2-carboxylate

InChI

InChI=1S/C7H7FO5S2/c1-12-4-3-5(6(9)13-2)14-7(4)15(8,10)11/h3H,1-2H3

InChI Key

QLOSXEFJDVMFRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1)C(=O)OC)S(=O)(=O)F

Origin of Product

United States

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